对甲基阿托莫西汀盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

p-Methyl Atomoxetine Hydrochloride is a selective norepinephrine reuptake inhibitor primarily used in the treatment of attention-deficit hyperactivity disorder (ADHD). This compound is a derivative of atomoxetine, with a methyl group attached to the para position of the phenyl ring. It is known for its efficacy in improving attention span, reducing hyperactivity, and controlling impulsive behaviors in individuals with ADHD .

科学研究应用

p-Methyl Atomoxetine Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.

Biology: The compound is studied for its effects on neurotransmitter systems and its potential use in treating other neurological disorders.

Medicine: Beyond ADHD, research is ongoing to explore its efficacy in treating conditions such as depression and anxiety.

Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems .

作用机制

Target of Action

p-Methyl Atomoxetine Hydrochloride, also known as Atomoxetine, is a selective norepinephrine reuptake inhibitor (SNRI) . Its primary target is the norepinephrine transporter (NET) . This transporter is responsible for the reuptake of norepinephrine, a neurotransmitter, from the synaptic cleft back into the presynaptic neuron .

Mode of Action

Atomoxetine inhibits the presynaptic norepinephrine transporter (NET), preventing the reuptake of norepinephrine throughout the brain . This inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic transmission . Atomoxetine also inhibits the reuptake of dopamine in specific brain regions such as the prefrontal cortex (PFC) .

Biochemical Pathways

The systemic clearance of Atomoxetine involves three oxidative metabolic pathways: aromatic ring-hydroxylation, benzylic hydroxylation, and N-demethylation . Aromatic ring-hydroxylation results in the formation of the primary oxidative metabolite of Atomoxetine, 4-hydroxyatomoxetine, which is subsequently glucuronidated and excreted in urine .

生化分析

Biochemical Properties

p-Methyl Atomoxetine Hydrochloride works by specifically inhibiting norepinephrine reuptake . This action raises the brain’s natural level of norepinephrine, which is necessary for behavior regulation .

Cellular Effects

The cellular effects of p-Methyl Atomoxetine Hydrochloride are primarily related to its role in modulating norepinephrine levels. By inhibiting the reuptake of norepinephrine, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of p-Methyl Atomoxetine Hydrochloride involves binding to the norepinephrine transporter and inhibiting the reuptake of norepinephrine, thereby increasing the concentration of norepinephrine in the synaptic cleft .

Temporal Effects in Laboratory Settings

It is known that the drug has a half-life of 4.5–25 hours , indicating its stability and potential long-term effects on cellular function.

Dosage Effects in Animal Models

It is known that the drug can have therapeutic effects at certain dosages, while higher doses may lead to adverse effects .

Metabolic Pathways

p-Methyl Atomoxetine Hydrochloride is metabolized primarily by the hepatic cytochrome P450 (CP450) system . This system is highly polymorphic, leading to variations in how individuals metabolize the drug .

Transport and Distribution

Given its role as a norepinephrine reuptake inhibitor, it is likely that it interacts with transporters involved in norepinephrine reuptake .

Subcellular Localization

Given its role in inhibiting norepinephrine reuptake, it is likely that it localizes to regions of the cell involved in this process .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of p-Methyl Atomoxetine Hydrochloride involves several steps. One common method starts with the preparation of the intermediate ®-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine. This intermediate is then reacted with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve the use of organic solvents and bases to facilitate the reaction and improve yields .

Industrial Production Methods: In industrial settings, the production of p-Methyl Atomoxetine Hydrochloride is optimized for high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is often crystallized to obtain the desired polymorphic form, which ensures consistent pharmacological properties .

化学反应分析

Types of Reactions: p-Methyl Atomoxetine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed

Major Products: The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of p-Methyl Atomoxetine Hydrochloride .

相似化合物的比较

Atomoxetine Hydrochloride: The parent compound without the methyl group.

Methylphenidate: Another stimulant used in the treatment of ADHD.

Dextroamphetamine: A potent central nervous system stimulant used for ADHD and narcolepsy

Comparison: p-Methyl Atomoxetine Hydrochloride is unique due to its selective inhibition of norepinephrine reuptake with minimal effects on dopamine levels in the nucleus accumbens and striatum. This reduces the potential for abuse compared to other stimulants like methylphenidate and dextroamphetamine. Additionally, the presence of the methyl group in the para position enhances its pharmacokinetic properties, making it a more effective and safer option for long-term use .

属性

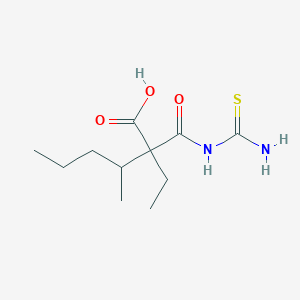

CAS 编号 |

873310-31-7 |

|---|---|

分子式 |

C₁₇H₂₂ClNO |

分子量 |

291.82 |

同义词 |

N-Methyl-γ-(4-methylphenoxy)benzenepropanamine Hydrochloride; Atomoxetine Related Compound C Hydrochloride; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(beta-D-Glucopyranosyl)-N'-[(2-methanethiosulfonyl)ethyl] Urea](/img/structure/B1141888.png)

![4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid](/img/structure/B1141891.png)

![(2R,3R,4R,5R)-4-(((4aR,6R,7R,8R,8aS)-7,8-Dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1141893.png)

![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)